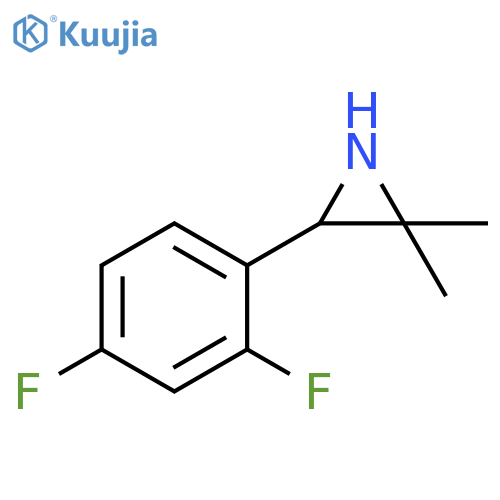

Cas no 2138183-69-2 (Aziridine, 3-(2,4-difluorophenyl)-2,2-dimethyl-)

2138183-69-2 structure

商品名:Aziridine, 3-(2,4-difluorophenyl)-2,2-dimethyl-

CAS番号:2138183-69-2

MF:C10H11F2N

メガワット:183.1978495121

CID:5259402

Aziridine, 3-(2,4-difluorophenyl)-2,2-dimethyl- 化学的及び物理的性質

名前と識別子

-

- Aziridine, 3-(2,4-difluorophenyl)-2,2-dimethyl-

-

- インチ: 1S/C10H11F2N/c1-10(2)9(13-10)7-4-3-6(11)5-8(7)12/h3-5,9,13H,1-2H3

- InChIKey: GPTURGFDYJDRFC-UHFFFAOYSA-N

- ほほえんだ: N1C(C2=CC=C(F)C=C2F)C1(C)C

Aziridine, 3-(2,4-difluorophenyl)-2,2-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-372554-5.0g |

3-(2,4-difluorophenyl)-2,2-dimethylaziridine |

2138183-69-2 | 5.0g |

$6757.0 | 2023-03-02 | ||

| Enamine | EN300-372554-2.5g |

3-(2,4-difluorophenyl)-2,2-dimethylaziridine |

2138183-69-2 | 2.5g |

$4566.0 | 2023-03-02 | ||

| Enamine | EN300-372554-1.0g |

3-(2,4-difluorophenyl)-2,2-dimethylaziridine |

2138183-69-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-372554-10.0g |

3-(2,4-difluorophenyl)-2,2-dimethylaziridine |

2138183-69-2 | 10.0g |

$10018.0 | 2023-03-02 | ||

| Enamine | EN300-372554-0.05g |

3-(2,4-difluorophenyl)-2,2-dimethylaziridine |

2138183-69-2 | 0.05g |

$1957.0 | 2023-03-02 | ||

| Enamine | EN300-372554-0.1g |

3-(2,4-difluorophenyl)-2,2-dimethylaziridine |

2138183-69-2 | 0.1g |

$2050.0 | 2023-03-02 | ||

| Enamine | EN300-372554-0.25g |

3-(2,4-difluorophenyl)-2,2-dimethylaziridine |

2138183-69-2 | 0.25g |

$2143.0 | 2023-03-02 | ||

| Enamine | EN300-372554-0.5g |

3-(2,4-difluorophenyl)-2,2-dimethylaziridine |

2138183-69-2 | 0.5g |

$2236.0 | 2023-03-02 |

Aziridine, 3-(2,4-difluorophenyl)-2,2-dimethyl- 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Bipin Kumar Gupta,Garima Kedawat,Kanika,Sajna Antony Vithayathil,Rimli Lahon,V. N. Singh,Abhay D. Deshmukh,Tharangattu N. Narayanan,Nidhi Singh,Sarika Gupta RSC Adv., 2017,7, 41486-41494

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

2138183-69-2 (Aziridine, 3-(2,4-difluorophenyl)-2,2-dimethyl-) 関連製品

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2279938-29-1(Alkyne-SS-COOH)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 855474-56-5(butyl(hexan-2-yl)amine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量